molecular formula C24H26N2O3 B248801 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine

1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B248801
M. Wt: 390.5 g/mol
InChI Key: FAFNWBASPAROPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine, also known as R-(-)-DOI, is a potent hallucinogenic drug that belongs to the family of phenethylamines. It is a highly selective agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. R-(-)-DOI has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI acts as a potent agonist of the serotonin 5-HT2A receptor, binding to and activating the receptor. This activation leads to a cascade of intracellular signaling events, ultimately resulting in the hallucinogenic effects of the drug. 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI has also been shown to have some affinity for other serotonin receptors, such as the 5-HT2C receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI are largely mediated by its impact on the serotonin system. Activation of the 5-HT2A receptor by 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI leads to a release of serotonin, which in turn affects a variety of downstream processes. These effects include alterations in mood, perception, and cognition, as well as changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to more precisely study the effects of this receptor on various physiological and biochemical processes. However, one limitation of using 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI is its potential for inducing hallucinations and other unwanted side effects, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI. One area of interest is its potential therapeutic use in the treatment of various mental health conditions, such as depression and anxiety. Additionally, further investigation into the biochemical and physiological effects of 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI could help shed light on the role of the serotonin system in these conditions. Finally, research into the structure-activity relationship of 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI and related compounds could lead to the development of more selective and effective drugs for various applications.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI involves a series of chemical reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde with 1-naphthylmethylamine to form the intermediate 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine. This intermediate is then reduced using sodium borohydride to yield 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a significant impact on the serotonin 5-HT2A receptor, which is involved in a variety of neurological processes, including mood regulation, perception, and cognition. As such, 1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine(-)-DOI has been investigated for its potential use in the treatment of conditions such as depression, anxiety, and schizophrenia.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-11-10-19(16-23(22)29-2)24(27)26-14-12-25(13-15-26)17-20-8-5-7-18-6-3-4-9-21(18)20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

FAFNWBASPAROPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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